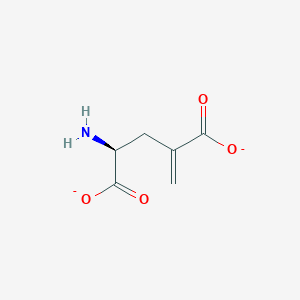

4-methylene-L-glutamate(2-)

Description

Historical Context of Its Discovery and Initial Characterization in Biological Systems

4-Methylene-L-glutamate is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids genetically coded for use in protein synthesis. wikipedia.org Its discovery and initial characterization are rooted in the study of plant biochemistry. The related compound, 4-methylene-L-glutamine, was identified in peanut plants (Arachis hypogaea) and tulip plants. researchgate.netwikipedia.org

Initial research focused on the enzymatic processes involving these compounds. A key enzyme, 4-methyleneglutaminase, which catalyzes the conversion of 4-methylene-L-glutamine to 4-methylene-L-glutamate and ammonia (B1221849), was isolated from the leaves of peanut plants. wikipedia.org This discovery provided the first insights into the metabolic pathways involving 4-methylene-L-glutamate in the biological systems where it was found. wikipedia.org

Further studies have since identified 4-methylene-L-glutamic acid in a variety of organisms, including the water flea Daphnia pulex and the white lily Lilium candidum, indicating its presence across different biological kingdoms. nih.gov The initial characterization primarily involved understanding its chemical structure and its role as a metabolite in specific organisms.

Significance as a Non-Proteinogenic Amino Acid Metabolite

Unlike proteinogenic amino acids, which are the building blocks of proteins, non-proteinogenic amino acids like 4-methylene-L-glutamate have diverse metabolic and regulatory functions. wikipedia.org The significance of 4-methylene-L-glutamate lies in its role as an intermediate in specialized metabolic pathways. For instance, it is involved in the C5-branched dibasic acid metabolism. wikipedia.org

Its structural similarity to L-glutamate, a key excitatory neurotransmitter in the vertebrate nervous system, has also been a subject of interest. wikipedia.org This has led to investigations into its potential neurological activities. Research has shown that L-4-methylene-glutamic acid acts on glutamate (B1630785) metabotropic receptors and can be as potent as L-glutamate in certain signaling pathways. researchgate.netnih.gov This suggests a potential role in neurotransmission or as a modulator of glutamate signaling.

The metabolic pathway of 4-methylene-L-glutamate is linked to that of its corresponding amide, 4-methylene-L-glutamine. The enzyme 4-methyleneglutaminase facilitates the deamidation of 4-methylene-L-glutamine to produce 4-methylene-L-glutamate. wikipedia.org This relationship is analogous to the conversion of glutamine to glutamate, a central reaction in nitrogen metabolism. wikipedia.orgmdpi.com

Table 1: Key Enzymes and Reactions in 4-Methylene-L-glutamate Metabolism

| Enzyme | Substrate | Product(s) | Biological Source (Example) |

|---|---|---|---|

| 4-Methylene-glutaminase | 4-Methylene-L-glutamine, H₂O | 4-Methylene-L-glutamate, NH₃ | Arachis hypogaea (Peanut) leaves wikipedia.org |

Overview of Research Trajectories and Open Questions in its Study

Current research on 4-methylene-L-glutamate is expanding from its initial discovery in plants to its potential roles in more complex biological systems and its applications in biotechnology. One major research trajectory is the investigation of its neuroactivity. Given that derivatives of glutamic acid can have potent effects on the central nervous system, there is ongoing interest in how 4-methylene-L-glutamate and its analogs interact with glutamate receptors and transporters. drugbank.comebi.ac.uknih.gov For example, the introduction of a methyl group at position 4 of glutamic acid can confer selectivity for kainate receptors, a subtype of ionotropic glutamate receptors. ebi.ac.uk

Another significant area of research is its synthesis and use as a building block in medicinal chemistry. Processes have been developed for the synthesis of enantiomerically pure L-4-methylene-glutamic acid, which can be incorporated into larger molecules. google.com

Despite the progress, several open questions remain:

Complete Metabolic Pathways: While the conversion from 4-methylene-L-glutamine is known, the complete biosynthetic and degradation pathways of 4-methylene-L-glutamate in various organisms are not fully elucidated.

Physiological Roles: The full extent of its physiological roles in the organisms where it is found is still an active area of investigation. Is it primarily an intermediate, or does it have specific signaling or defensive functions?

Regulation of its Metabolism: How the synthesis and breakdown of 4-methylene-L-glutamate are regulated within the cell and in response to environmental cues is not well understood.

Interaction with Glutamate Systems: Further research is needed to fully characterize its interaction with different glutamate receptor subtypes and transporters in the nervous system and to understand the physiological consequences of these interactions. frontiersin.orgmdpi.comnih.gov

Table 2: Research Areas and Unanswered Questions for 4-Methylene-L-glutamate

| Research Area | Key Focus | Open Questions |

|---|---|---|

| Neurobiology | Interaction with glutamate receptors and transporters. | What is the precise selectivity and potency at different receptor subtypes? What are the downstream effects of receptor activation? |

| Metabolic Biochemistry | Elucidation of biosynthetic and catabolic pathways. | What are the precursor molecules for its synthesis? What are the final breakdown products? |

| Synthetic Chemistry | Development of efficient and stereoselective synthetic routes. | Can more efficient and scalable synthetic methods be developed for its analogs? |

| Systems Biology | Understanding its role within the broader metabolic network of an organism. | How does its metabolism integrate with central carbon and nitrogen metabolism? |

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO4-2 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

(2S)-2-amino-4-methylidenepentanedioate |

InChI |

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/p-2/t4-/m0/s1 |

InChI Key |

RCCMXKJGURLWPB-BYPYZUCNSA-L |

Isomeric SMILES |

C=C(C[C@@H](C(=O)[O-])N)C(=O)[O-] |

Canonical SMILES |

C=C(CC(C(=O)[O-])N)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 4 Methylene L Glutamate 2

Precursor Identification and Elucidation of Biosynthetic Routes

The biosynthesis of 4-methylene-L-glutamate(2-) involves the assembly of its unique carbon structure and the incorporation of nitrogen. While the complete pathway is not fully elucidated in all organisms, key precursors and enzymatic steps have been inferred from related metabolic processes.

The fundamental structure of 4-methylene-L-glutamate(2-) is derived from common metabolic intermediates. The carbon skeleton is believed to originate from α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the citric acid cycle (TCA cycle). nih.govnih.gov This five-carbon dicarboxylic acid provides the foundational framework upon which the methylene (B1212753) group is added.

The nitrogen atom is incorporated through transamination or reductive amination reactions, which are central to amino acid metabolism. nih.gov In transamination, an amino group is transferred from a donor amino acid (like L-glutamate itself or L-aspartate) to a keto-acid precursor. Alternatively, glutamate (B1630785) dehydrogenase could catalyze the reductive amination of the corresponding α-keto acid using ammonium (B1175870) as the nitrogen source. nih.gov

Two primary enzymatic activities are implicated in the synthesis of 4-methylene-L-glutamate(2-).

One key enzyme is 4-methyleneglutaminase . This enzyme catalyzes the hydrolysis of the amide group of 4-methylene-L-glutamine to produce 4-methylene-L-glutamate and ammonia (B1221849). wikipedia.org This reaction is a direct route to the formation of the target compound from its amide precursor.

Reaction Catalyzed by 4-Methyleneglutaminase

| Substrates | Enzyme | Products |

|---|

Another plausible enzymatic step involves a transaminase , such as glutamic oxalacetic aminotransferase (GOT). acs.org While direct evidence for 4-methylene-L-glutamate is limited, studies on the synthesis of the related compound, 4-methyl-L-glutamic acid, show that GOT can catalyze the transfer of an amino group to the corresponding keto-acid, 4-methyl-2-ketoglutaric acid. acs.org An analogous reaction is hypothesized for the methylene variant, where a specific transaminase would act on 4-methylene-2-ketoglutarate.

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and delineate biosynthetic pathways. nih.govnih.gov Although specific studies focused solely on 4-methylene-L-glutamate(2-) are not widely reported, the methodology provides a clear framework for how its origins would be confirmed.

To delineate the pathway, researchers would use precursors labeled with stable isotopes like ¹³C or ¹⁵N. For instance:

Carbon Skeleton: Feeding an organism with [U-¹³C]-glucose would lead to the incorporation of ¹³C into TCA cycle intermediates, including α-ketoglutarate. Subsequent analysis of 4-methylene-L-glutamate using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy would reveal the pattern of ¹³C incorporation, confirming its origin from the glucose-derived α-ketoglutarate backbone. nih.gov

Nitrogen Atom: Providing a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-ammonium or [¹⁵N]-glutamate, would result in the formation of ¹⁵N-labeled 4-methylene-L-glutamate. nih.gov This would confirm the source of the amino group and identify the specific transamination or amination reactions involved.

These studies are essential for moving from hypothesized pathways to confirmed biochemical maps. nih.gov

Catabolism and Degradation Pathways of 4-Methylene-L-glutamate(2-)

The breakdown of 4-methylene-L-glutamate(2-) is critical for recycling its components and for energy production. The pathways likely mirror those of L-glutamate, involving deamination and conversion into a TCA cycle-related intermediate.

As noted previously, the enzyme 4-methyleneglutaminase is primarily involved in the synthesis of 4-methylene-L-glutamate from 4-methylene-L-glutamine, not its catabolism. wikipedia.org The enzyme's systematic name, 4-methylene-L-glutamine amidohydrolase, clarifies its function as deamidating the glutamine analogue. wikipedia.org

The specific enzymes responsible for the initial steps of 4-methylene-L-glutamate catabolism, such as a dedicated dehydrogenase or transaminase that acts on it as a substrate, are not yet fully characterized. However, based on general amino acid metabolism, a transaminase would likely transfer its amino group to an α-keto acid (like α-ketoglutarate or pyruvate), initiating its degradation.

Following the initial catabolic step (likely transamination or deamination), the resulting keto-acid, 4-methylene-α-ketoglutarate , would be further metabolized. The metabolic fate of this key intermediate would likely involve entry into central metabolism.

The degradation products of 4-methylene-L-glutamate are channeled into several key metabolic functions:

Energy Production: The carbon skeleton, in the form of 4-methylene-α-ketoglutarate, could potentially be converted into intermediates of the TCA cycle, where it would be oxidized to generate ATP. researchgate.netcellsignal.com

Biosynthesis: The degradation products can serve as precursors for other biomolecules. The released amino group can be used in the synthesis of other amino acids or nitrogenous compounds. elifesciences.org The carbon framework could be used to synthesize other non-essential amino acids. researchgate.net

Plausible Catabolic Pathway Overview

| Compound | Key Transformation | Resulting Product | Potential Metabolic Fate |

|---|---|---|---|

| 4-Methylene-L-glutamate | Transamination / Deamination | 4-Methylene-α-ketoglutarate | Entry into central carbon metabolism |

Intermediates and Associated Enzymatic Reactions

The biosynthesis of 4-methylene-L-glutamate is directly linked to its corresponding amide, 4-methylene-L-glutamine. The primary enzymatic reaction that produces 4-methylene-L-glutamate is a deamidation reaction.

In the leaves of the peanut plant (Arachis hypogaea), the enzyme 4-methyleneglutaminase (EC 3.5.1.67) catalyzes the hydrolysis of 4-methylene-L-glutamine. This reaction yields 4-methylene-L-glutamate and releases an ammonium ion (NH₄⁺).

A reverse reaction, demonstrating the synthesis of the precursor amide, has also been identified. An enzyme discovered in germinated peanut cotyledons, 4-methyleneglutamine synthetase , catalyzes the formation of 4-methylene-L-glutamine from 4-methylene-L-glutamate and ammonia. This reaction is an energy-dependent process, requiring the hydrolysis of ATP to AMP and pyrophosphate (PPi).

The immediate precursor to 4-methylene-L-glutamate is therefore 4-methylene-L-glutamine. However, the complete biosynthetic pathway for the unique carbon skeleton of these compounds remains less understood. Studies have indicated that the carbon skeleton of 4-methyleneglutamine is turned over very slowly. nih.govnih.gov In experiments where peanut plants were exposed to ¹⁴CO₂, the carbon skeleton of 4-methyleneglutamine did not become significantly labeled within a 24-hour period, suggesting its synthesis is not directly or rapidly linked to photosynthetic carbon fixation. nih.govnih.gov

The key enzymatic reactions are summarized in the table below.

| Reaction | Substrate(s) | Enzyme | Product(s) | Organism/Tissue |

| Deamidation | 4-Methylene-L-glutamine, H₂O | 4-Methyleneglutaminase | 4-Methylene-L-glutamate, NH₃ | Arachis hypogaea (Peanut) Leaves |

| Amidation | 4-Methylene-L-glutamate, NH₄⁺, ATP | 4-Methyleneglutamine Synthetase | 4-Methylene-L-glutamine, AMP, PPi | Arachis hypogaea (Peanut) Cotyledons |

Integration of 4-Methylene-L-glutamate(2-) into Central Metabolism

While not a ubiquitous component of central metabolism, 4-methylene-L-glutamate and its amide form are integrated into key metabolic processes, particularly amino acid metabolism and nitrogen cycling in the organisms that produce them.

As a structural analogue of L-glutamate, 4-methylene-L-glutamate is intrinsically linked to the broader network of amino acid metabolism. L-glutamate is a pivotal molecule in cellular metabolism, acting as a primary amino group donor for the synthesis of most other amino acids through transamination reactions. nih.gov

The reversible conversion of 4-methylene-L-glutamate to 4-methylene-L-glutamine mirrors the central glutamine synthetase (GS) and glutamate synthase (GOGAT) cycle, a critical pathway for ammonia assimilation and nitrogen distribution in many organisms. nih.govmdpi.com The 4-methyleneglutaminase and 4-methyleneglutamine synthetase enzymes effectively create a specialized metabolic cycle. In this cycle, 4-methylene-L-glutamate acts as the amino acid acceptor of ammonia to become the transport amide, 4-methylene-L-glutamine.

While direct evidence of 4-methylene-L-glutamate participating as an amino donor in transamination reactions catalyzed by common aminotransferases is not extensively documented, the ability of these enzymes to act on various glutamate analogues is known. nih.govmdpi.com The metabolism of 4-methylene-L-glutamate is, therefore, closely tied to the availability and synthesis of other amino acids through its connection to ammonia pools and its structural similarity to the universal amino donor, L-glutamate.

The most well-documented role for the 4-methylene-L-glutamate/glutamine cycle is in the nitrogen economy of the peanut plant (Arachis hypogaea). nih.govnih.gov

Nitrogen Cycling: In peanut plants, 4-methylene-L-glutamine serves as the principal long-distance transport molecule for nitrogen. nih.gov It is the predominant free amino acid found in the xylem sap, constituting approximately 70% of the total soluble nitrogen being transported from the roots to the shoots. nih.gov This indicates a crucial role in nitrogen cycling and distribution throughout the plant.

The metabolic cycle facilitates efficient nitrogen transport and assimilation:

Nitrogen Uptake and Transport Form Synthesis: In the roots or cotyledons, assimilated ammonia is incorporated into 4-methylene-L-glutamate by 4-methyleneglutamine synthetase to form 4-methylene-L-glutamine. This stable, nitrogen-rich amide is then loaded into the xylem for transport to the growing parts of the plant.

Nitrogen Release and Assimilation: In the leaves and other sink tissues, 4-methyleneglutaminase hydrolyzes 4-methylene-L-glutamine, releasing ammonia. This ammonia can then be re-assimilated into glutamate via the GS/GOGAT pathway to be used in the synthesis of other amino acids and nitrogenous compounds required by the cell. researchgate.net

This specialized pathway represents a significant adaptation for nitrogen management in peanuts.

Carbon Cycling: The connection of 4-methylene-L-glutamate to the central carbon cycle is less direct than that of L-glutamate, which is readily interconverted with the Krebs cycle intermediate α-ketoglutarate. The observed slow turnover of the 4-methylene-L-glutamate carbon skeleton suggests that it does not serve as a major respiratory substrate or a readily available source of carbon for other biosynthetic pathways. nih.govnih.gov Its primary role appears to be centered on the transport and release of its amide nitrogen, functioning as a dedicated shuttle within the plant's nitrogen cycle rather than as a significant contributor to its carbon economy.

Enzymology and Mechanistic Studies of 4 Methylene L Glutamate 2 Interactions

Enzymes Involved in the Biosynthesis of 4-Methylene-L-glutamate(2-)

The primary pathway identified for the synthesis of 4-methylene-L-glutamate involves the enzymatic hydrolysis of 4-methylene-L-glutamine. The key enzyme responsible for this conversion is 4-methyleneglutaminase.

Table 1: Enzyme Involved in 4-Methylene-L-glutamate(2-) Formation

| Enzyme Name | EC Number | Substrate(s) | Product(s) |

|---|

4-methyleneglutaminase (EC 3.5.1.67) is classified as a hydrolase, specifically an amidohydrolase that acts on the carbon-nitrogen bond in the linear amide of 4-methylene-L-glutamine. wikipedia.org This enzymatic action results in the deamidation of the substrate to produce 4-methylene-L-glutamate and ammonia (B1221849). wikipedia.org

The detailed catalytic mechanism for this specific enzyme has not been extensively elucidated in the available literature. General mechanisms for related glutaminases often involve a catalytic triad of amino acid residues (e.g., Cysteine-Histidine-Glutamate) that facilitates a nucleophilic attack on the amide group of the glutamine substrate. nih.gov However, specific studies confirming a similar mechanism, such as an SN2-like nucleophilic attack or the involvement of radical species for 4-methyleneglutaminase, are not presently available.

The enzyme 4-methyleneglutaminase has been isolated from the leaves of the peanut plant (Arachis hypogaea), and its basic properties have been prepared for study. wikipedia.org This research indicates a clear substrate preference for 4-methylene-L-glutamine. However, comprehensive kinetic data, such as Michaelis constant (Km) and maximum velocity (Vmax) values, are not detailed in the currently accessible scientific literature. Similarly, extensive substrate specificity studies comparing the enzyme's activity on other analogous compounds are not available.

Table 2: Kinetic Parameters for 4-methyleneglutaminase

| Parameter | Value |

|---|---|

| Km for 4-methylene-L-glutamine | Data not available |

| Vmax | Data not available |

| Optimal pH | Data not available |

There is no available scientific information indicating that 4-methyleneglutaminase requires specific cofactors for its enzymatic function. Many hydrolase enzymes are capable of catalysis without the assistance of non-protein cofactors like metal ions or organic coenzymes, but specific investigation is required for confirmation in this case.

Enzymes Utilizing or Modifying 4-Methylene-L-glutamate(2-)

While the metabolism of L-glutamate is a central hub in cellular metabolism, involving numerous enzymes such as dehydrogenases, decarboxylases, and aminotransferases, the specific enzymes that utilize 4-methylene-L-glutamate as a substrate are not well-documented. oup.comoup.com This compound is known to participate in the C5-branched dibasic acid metabolism pathway, but the specific enzymatic steps and intermediates that follow its synthesis have not been fully characterized. wikipedia.org

Currently, there are no publicly available crystal structures or detailed structural analyses of enzyme-substrate complexes involving 4-methylene-L-glutamate(2-). Consequently, specific details regarding the architecture of binding pockets, the nature of the active sites, and the precise molecular interactions that govern substrate recognition and binding by enzymes that may act upon this compound remain unknown.

In the absence of structural and mechanistic data for enzymes that metabolize 4-methylene-L-glutamate(2-), the roles of specific active site residues and any associated conformational changes during catalysis cannot be described. Research on related enzymes acting on L-glutamate highlights the importance of strategically positioned residues for substrate binding and catalysis, but this information cannot be directly extrapolated to the enzymes interacting with its methylene (B1212753) derivative without specific experimental evidence. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate an article on "4-methylene-L-glutamate(2-)" that adheres to the detailed outline provided.

Research and documentation specifically detailing the role of 4-methylene-L-glutamate(2-) in the allosteric regulation of enzymes, or specific computational and experimental studies on its molecular binding dynamics, are not available in the public domain.

The provided search results identify 4-methylene-L-glutamate as a substrate for the enzyme 4-methyleneglutamate—ammonia ligase and a product of 4-methyleneglutaminase. However, the specific, nuanced information required to populate the requested sections on allosteric modulation and detailed binding dynamics is not present in the existing literature found.

Biological Roles and Physiological Significance of 4 Methylene L Glutamate 2

Occurrence and Distribution in Diverse Organisms

Roles in Plant Metabolism and Development

In the plant kingdom, 4-methylene-L-glutamate is a notable, albeit not universally distributed, amino acid. It is recognized as a non-protein amino acid found in certain plant species, where it participates in nitrogen metabolism. researchgate.net For instance, it is known to accumulate in the stems and leaves of tulip plants. researchgate.net Its metabolism is closely linked with that of glutamate (B1630785), a central molecule in plant amino acid metabolism. oup.com Glutamate itself is crucial for the assimilation of ammonia (B1221849) and serves as a precursor for a wide array of other amino acids, including proline and arginine, which are important for stress responses and nitrogen storage. oup.comapsnet.org

The biosynthesis and degradation of 4-methylene-L-glutamate are tied to the broader network of amino acid transformations. The enzyme 4-methyleneglutaminase, for example, catalyzes the conversion of 4-methylene-L-glutamine to 4-methylene-L-glutamate and ammonia. wikipedia.org This reaction is part of the C5-branched dibasic acid metabolism. wikipedia.org Conversely, 4-methylene-L-glutamate can be a substrate for 4-methyleneglutamine synthetase, which catalyzes its conversion to 4-methylene-L-glutamine in an ATP-dependent reaction. wikipedia.org The presence of these enzymes, such as in the leaves of the peanut plant (Arachis hypogaea), underscores the active metabolic role of this compound in specific plant tissues. wikipedia.org

Furthermore, glutamate and its derivatives are implicated in various aspects of plant growth and development, including seed germination and root architecture. nih.govfrontiersin.org While direct evidence for 4-methylene-L-glutamate's specific roles in these developmental processes is less abundant, its structural similarity to glutamate suggests potential involvement in related signaling pathways. nih.govfrontiersin.org

Functions in Microbial Physiology and Ecological Interactions

In the microbial world, the metabolism of glutamate and related compounds is fundamental to cellular function and adaptation. wikipedia.orge-bookshelf.de While specific pathways involving 4-methylene-L-glutamate are not as extensively characterized as those for glutamate, its existence points to specialized metabolic capabilities in certain microorganisms. Glutamate is a key intermediate in nitrogen metabolism, linking the assimilation of ammonia with the synthesis of other amino acids through transamination reactions. wikipedia.org

Some bacteria are capable of producing glutamate, and the metabolism of related compounds can be important for pH homeostasis and energy generation. nih.gov For instance, certain bacteria utilize a glutamate-mediated pathway for methylamine (B109427) utilization. wiley.com This involves the conversion of methylamine to N-methyl-L-glutamate, which is then cleaved to yield glutamate and formaldehyde. wiley.com While this pathway does not directly involve 4-methylene-L-glutamate, it illustrates the diverse ways in which glutamate metabolism is adapted in microbes.

The production and release of amino acids by microbes can also influence their interactions with other organisms. In marine environments, for example, compatible solutes produced by microalgae, which can include amino acids, can be taken up by heterotrophic bacteria and used for osmoregulation or as a source of carbon and nitrogen. mdpi.com This suggests a potential ecological role for specialized amino acids like 4-methylene-L-glutamate in microbial communities.

Detection and Significance in Non-Human Animal Systems (e.g., Daphnia pulex)

The presence of 4-methylene-L-glutamic acid has been reported in the water flea, Daphnia pulex. nih.govresearchgate.net This crustacean is a keystone species in many freshwater ecosystems and is a widely used model organism for ecological and toxicological research. mdpi.com The detection of 4-methylene-L-glutamate in Daphnia suggests it may play a role in its physiology.

In Daphnia, glutamate signaling, mediated by ionotropic glutamate receptors, is involved in inducible defenses, such as the formation of neckteeth in response to predator cues. plos.orgresearchgate.net These receptors are also implicated in the control of male offspring production in response to environmental signals like photoperiod. researchgate.net Given that 4-methylene-L-glutamic acid can act on glutamate receptors, its presence in Daphnia could have implications for these crucial physiological processes. nih.gov The metabolic profile of Daphnia pulex can be altered by environmental stressors, such as heavy metal pollution, highlighting the importance of understanding the roles of specific metabolites in their response to environmental challenges. mdpi.com

Contribution to Cellular Homeostasis and Stress Responses

The metabolism of glutamate and its derivatives is intricately linked to cellular homeostasis, particularly in the context of nitrogen balance, energy metabolism, and stress responses. nih.govmdpi.com Glutamate is central to the glutamate-glutamine cycle, a key pathway for ammonia detoxification and the synthesis of the neurotransmitter glutamate in the brain. nih.govmdpi.com Perturbations in this cycle are associated with various neurological disorders. nih.gov

In plants, glutamate is a precursor for the synthesis of proline and arginine, amino acids that accumulate under various stress conditions and play roles in osmotic adjustment and nitrogen storage. oup.comapsnet.org The synthesis of these compounds from glutamate highlights its importance in plant stress tolerance.

In microorganisms, the accumulation of compatible solutes, which can include amino acids and their derivatives, is a common strategy for adapting to high salt concentrations and other environmental stresses. oup.com These molecules help to maintain osmotic balance and protect cellular components.

While the specific contribution of 4-methylene-L-glutamate to these processes is not as well-defined as that of glutamate, its metabolic connection to glutamate suggests it could play a role in similar homeostatic and stress-response pathways in the organisms in which it is found. The enzymatic conversion of 4-methylene-L-glutamine to 4-methylene-L-glutamate and ammonia, for instance, could be a mechanism for generating ammonia for other metabolic processes or for regulating the intracellular pool of this amino acid. wikipedia.org

Potential as a Biochemical Marker or Indicator in Research Models

The detection and quantification of specific metabolites can provide valuable insights into the physiological state of an organism and its response to various stimuli. Glutamate itself has been investigated as a potential biomarker for a range of neurological and psychiatric diseases, although its utility is complicated by the blood-brain barrier. jpccr.eu

In research models, tracking the levels of specific amino acids and their derivatives can serve as an indicator of metabolic shifts. For example, in studies of plant-pathogen interactions, changes in glutamate metabolism are observed, reflecting the plant's defense response. apsnet.org

Given that 4-methylene-L-glutamate is a non-proteinogenic amino acid with a limited distribution, its presence or altered levels could serve as a more specific biochemical marker in certain contexts. For instance, in studies involving organisms known to produce this compound, such as specific plants or Daphnia, monitoring its concentration could provide information about the activity of particular metabolic pathways or the organism's response to experimental conditions. Its unique structure, conferred by the methylene (B1212753) group, could allow for specific detection methods.

Evolutionary Aspects of 4-Methylene-L-glutamate(2-) Pathways

The evolution of metabolic pathways is a fascinating area of study that reveals how organisms adapt to their environments and develop novel biochemical capabilities. The pathways involving glutamate are ancient and highly conserved, reflecting its central role in metabolism. nih.gov Glutamate is a key link between carbon and nitrogen metabolism, and the enzymes involved in its synthesis and degradation are found across all domains of life. wikipedia.orgnih.gov

The emergence of pathways for specialized amino acids like 4-methylene-L-glutamate likely represents evolutionary innovations that conferred specific advantages to the organisms that possess them. The enzymes that catalyze the synthesis and degradation of 4-methylene-L-glutamate, such as 4-methyleneglutaminase and 4-methyleneglutamine synthetase, belong to broader enzyme families with diverse substrate specificities. wikipedia.orgwikipedia.org The evolution of these specific enzymes likely occurred through gene duplication and subsequent divergence, allowing for the neofunctionalization of the duplicated gene to act on a new substrate.

The presence of 4-methylene-L-glutamate in disparate organisms like plants and crustaceans suggests either convergent evolution of the metabolic pathways or horizontal gene transfer. nih.gov The specific selective pressures that drove the evolution of these pathways are not fully understood but could be related to specialized nutritional requirements, detoxification mechanisms, or the production of compounds for defense or signaling. Further comparative genomic and metabolomic studies are needed to unravel the evolutionary history of 4-methylene-L-glutamate metabolism.

Advanced Analytical Methodologies for 4 Methylene L Glutamate 2 Research

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Chromatography is a cornerstone for the separation of 4-methylene-L-glutamate(2-) from the myriad of other molecules present in biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids like 4-methylene-L-glutamate(2-). akjournals.comnih.gov However, due to the lack of a strong chromophore or fluorophore in many amino acids, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. akjournals.commyfoodresearch.com

For UV-Vis detection , amino acids can be derivatized to produce compounds that absorb light in the UV-visible range. myfoodresearch.com For instance, derivatization with 2,4-dinitro-1-fluorobenzene (DNFB) allows for detection at 363 nm. nih.gov While direct UV detection of underivatized amino acids is possible between 190-210 nm, it is often hampered by interference from other sample components. myfoodresearch.com

Fluorescence detection offers higher sensitivity compared to UV-Vis. akjournals.com Derivatizing agents such as o-phthaldialdehyde (OPA) are commonly used, reacting with primary amino acids to form highly fluorescent adducts. myfoodresearch.com Other reagents, like N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2), a derivative of Marfey's reagent, have been employed for the HPLC analysis of acidic d-amino acids and their N-methyl derivatives, offering good resolution and high molar absorptivity. nih.gov Enzymatic assays coupled with fluorescent probes like Amplex Red can also be used to quantify glutamate (B1630785), where the enzymatic reaction produces hydrogen peroxide that reacts with the probe to generate a fluorescent signal. nih.govthermofisher.com

Mass spectrometry (MS) coupled with HPLC (LC-MS) provides high sensitivity and specificity, often without the need for derivatization. nih.govuniversite-paris-saclay.fr LC-MS/MS, a tandem mass spectrometry approach, is particularly powerful for identifying and quantifying analytes in complex mixtures by monitoring specific precursor-to-product ion transitions. universite-paris-saclay.frmdpi.com This technique has been successfully used for the simultaneous quantification of glutamate, glutamine, and GABA in microdialysis samples. universite-paris-saclay.fr However, it's important to be aware of potential artifacts, such as the in-source cyclization of glutamine and glutamic acid to pyroglutamic acid, which can complicate analysis. acs.org

| Detection Method | Principle | Common Derivatizing Agents/Probes | Advantages | Considerations |

|---|---|---|---|---|

| UV-Vis | Measures the absorption of UV-visible light by the analyte or its derivative. nih.gov | 2,4-dinitro-1-fluorobenzene (DNFB) nih.gov | Cost-effective. akjournals.com | Often requires derivatization; lower sensitivity compared to fluorescence and MS. akjournals.commyfoodresearch.com |

| Fluorescence | Detects the light emitted from a fluorescent derivative of the analyte. myfoodresearch.com | o-phthaldialdehyde (OPA), N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2), Amplex Red myfoodresearch.comnih.govnih.gov | High sensitivity. akjournals.com | Requires derivatization. myfoodresearch.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. universite-paris-saclay.fr | Often not required. | High sensitivity and specificity; provides structural information. nih.govuniversite-paris-saclay.fr | Potential for in-source fragmentation and artifacts. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for metabolomic analysis, including the study of amino acids. nih.govmdpi.com Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into forms suitable for GC analysis. mdpi.comnist.gov Common derivatization procedures involve esterification followed by acylation. For example, a two-step process can be used where the amino acid is first converted to its methyl ester and then to a pentafluoropropionyl derivative. nih.govresearchgate.net Another common method is trimethylsilylation, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnist.gov

GC-MS provides excellent chromatographic resolution and produces reproducible mass spectra that can be used for compound identification by matching against spectral libraries. mdpi.comnist.govnih.gov However, the derivatization process can sometimes lead to the conversion of the original analyte. For instance, γ-glutamyl peptides can be converted to pyroglutamate (B8496135) during derivatization with acidified methanol. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of 4-methylene-L-glutamate(2-) and for quantitative studies, particularly when combined with isotopic labeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the conformational analysis of molecules like 4-methylene-L-glutamate(2-) in solution. rsc.org By analyzing 1H and 13C NMR spectra, including one- and two-dimensional techniques, it is possible to assign all the chemical shifts and measure coupling constants, which provide detailed information about the molecule's three-dimensional structure. rsc.org

NMR is particularly valuable in isotopic labeling studies. nih.govnih.gov When organisms are grown on media containing nutrients labeled with stable isotopes like 13C or 15N, these isotopes are incorporated into metabolites. nih.govmdpi.com NMR can then be used to track the position of these labels within the molecule, providing insights into metabolic pathways. nih.govresearchgate.net For example, the scrambling of 15N from labeled glutamine to other amino acids like alanine (B10760859) and aspartate can be quantified using NMR, revealing key metabolic transformations. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is a cornerstone of modern metabolomics, offering the ability to identify and quantify a vast number of metabolites in a single analysis. mdpi.comnih.govshimadzu.com In MS/MS, a specific ion (the precursor ion) is selected and then fragmented to produce a characteristic pattern of product ions. researchgate.netbiorxiv.org This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific and sensitive detection. nih.gov

For 4-methylene-L-glutamate(2-), MS/MS can be used to distinguish it from its isomers and to identify it within complex biological extracts. The fragmentation patterns of glutamic acid and its derivatives have been studied, providing a basis for their identification. researchgate.net For example, protonated glutamic acid is known to lose specific neutral fragments, which can be used for its quantification. researchgate.net Comprehensive metabolomics assays using LC-MS/MS have been developed to quantify hundreds of metabolites, including amino acids, from biological samples like plasma. mdpi.com

Isotopic Tracer Methodologies for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) using isotopic tracers is a powerful technique to quantify the rates (fluxes) of metabolic pathways. nih.govrsc.orgisotope.com In these experiments, cells or organisms are supplied with a substrate labeled with a stable isotope, such as 13C-glucose or 13C-glutamine. rsc.orgisotope.com As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. nih.govrsc.org

By measuring the distribution of the isotope in various metabolites using techniques like MS or NMR, it is possible to deduce the relative activities of different metabolic pathways. nih.govrsc.orgnih.gov For example, using [U-13C]glutamine as a tracer allows researchers to track the contribution of glutamine to the TCA cycle. mdpi.comrsc.org The selection of the isotopic tracer is crucial and depends on the specific metabolic pathways being investigated. rsc.orgnih.gov For instance, [1,2-13C]glucose is often used to probe glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-13C]glutamine is preferred for analyzing the TCA cycle. rsc.org This approach provides a dynamic view of metabolism that cannot be obtained from static metabolite concentration measurements alone. nih.gov

| Isotopic Tracer | Metabolic Pathway(s) Investigated | Analytical Technique | Key Information Gained |

|---|---|---|---|

| [U-13C]glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle rsc.orgnih.gov | MS, NMR nih.gov | Contribution of glucose to various metabolic pathways. nih.gov |

| [U-13C]glutamine | TCA Cycle, Amino Acid Metabolism mdpi.comrsc.org | MS, NMR mdpi.com | Contribution of glutamine to the TCA cycle and biosynthesis. rsc.orgisotope.com |

| [1,2-13C]glucose | Glycolysis, Pentose Phosphate Pathway rsc.org | MS, NMR | Precise estimates of fluxes through glycolysis and the PPP. rsc.org |

Design of Isotopic Labeling Experiments

Isotopic labeling is a powerful strategy to trace the metabolic fate of 4-methylene-L-glutamate(2-) within biological systems. nih.gov The design of these experiments is crucial for generating precise and meaningful data on metabolic fluxes. science.gov

Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are commonly employed to label precursor molecules. nih.gov For instance, uniformly labeled [U-¹³C₅,¹⁵N₂] glutamine can be used to trace the incorporation of carbon and nitrogen into downstream metabolites, including potentially 4-methylene-L-glutamate(2-). frontiersin.org The choice of isotopic tracer depends on the specific metabolic pathway under investigation. Singly labeled tracers can be advantageous for monitoring the activity of particular enzymes. nih.gov

The experimental setup typically involves culturing cells or organisms in a medium containing the isotopically labeled substrate. frontiersin.org Samples are then collected at various time points to monitor the dynamic incorporation of the label into the target metabolite. frontiersin.org This approach allows researchers to follow the progression of the label through various metabolic pathways.

Data Acquisition and Computational Modeling for Flux Calculation

Following isotopic labeling, advanced analytical techniques are required for data acquisition. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used to detect and quantify isotopically labeled metabolites. nih.govnih.gov High-resolution mass spectrometry can distinguish between isotopically labeled and unlabeled metabolites based on their mass-to-charge ratios. nih.gov NMR spectroscopy, while generally less sensitive than MS, provides valuable information on the specific positions of isotopic labels within a molecule (isotopomers). nih.gov

The acquired data on isotopic labeling patterns are then used in computational modeling to calculate metabolic fluxes. biorxiv.org Metabolic Flux Analysis (MFA) is a key computational method that uses a stoichiometric model of metabolic pathways and the measured isotopic labeling data to estimate the rates (fluxes) of intracellular reactions. biorxiv.org More advanced techniques like ¹³C-¹⁵N-MFA can simultaneously resolve carbon and nitrogen fluxes, providing a more comprehensive understanding of metabolism. biorxiv.org Bayesian statistical methods can be integrated into MFA to improve the robustness and statistical rigor of the flux estimations. biorxiv.org

Recent developments have also seen the emergence of computational tools that can estimate metabolic flux from single-cell transcriptomics data, offering a higher resolution of metabolic states within heterogeneous cell populations. scispace.com These models often incorporate machine learning approaches, such as graph neural networks, to handle the complexity and non-linear relationships between gene expression and metabolic reaction rates. scispace.com

Development and Validation of Specific Assays for Research Applications

The development and validation of specific assays are crucial for the accurate quantification and characterization of 4-methylene-L-glutamate(2-) and related enzymatic activities in various research applications.

A variety of analytical methods have been developed for the quantification of amino acids, which can be adapted for 4-methylene-L-glutamate(2-). These methods have evolved from paper and ion-exchange chromatography to more sensitive and high-throughput techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). oup.comresearchgate.net For instance, an ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) method has been validated for the rapid quantification of free amino acids in biological samples with high accuracy and precision. researchgate.net

For enzymatic assays, spectrophotometric and chromatographic methods are commonly employed. For example, coupled-enzyme assays can be used to determine the kinetic parameters of enzymes that utilize or produce glutamate analogs. nih.gov A colorimetric method using a copper sulphate/methanol solution that forms a blue complex with amino acids has been developed for determining the activity of ω-transaminases. researchgate.net Another approach involves the use of glutamate dehydrogenase in a coupled assay, where the final product is a colored formazan (B1609692) that can be detected spectrophotometrically. researchgate.net

Furthermore, highly sensitive methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed to measure the activity of enzymes such as folylpolyglutamate synthetase (FPGS), which utilizes L-glutamic acid. researchgate.net Such methods offer the advantage of not requiring radioactive substrates and can be applied to samples with low cell numbers. researchgate.net The validation of these assays typically involves assessing linearity, accuracy, precision, and determining kinetic parameters like Kₘ and Vₘₐₓ. researchgate.netresearchgate.net

Computational and Theoretical Studies of 4 Methylene L Glutamate 2

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and energetic landscape of molecules. These methods are crucial for understanding the intrinsic characteristics of 4-methylene-L-glutamate(2-).

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are standard tools for these investigations. acs.org Such calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map of 4-methylene-L-glutamate(2-).

These parameters are essential for predicting reactivity. For instance, regions with high negative electrostatic potential, such as the carboxylate groups, are predicted to be sites for electrophilic attack. The energies and shapes of the HOMO and LUMO orbitals indicate the molecule's ability to donate or accept electrons in chemical reactions. While specific published data on the electronic structure of 4-methylene-L-glutamate(2-) is scarce, the methodologies for such predictions are well-established. acs.orgrsc.org More recent and computationally efficient semi-empirical methods, such as GFN-xTB, are also capable of providing reasonably accurate predictions for a wide range of molecules, including complex organic and organometallic systems. rsc.orgacs.org

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Key Features | Typical Applications for 4-Methylene-L-glutamate(2-) |

|---|---|---|

| Density Functional Theory (DFT) | Balances accuracy and computational cost; includes electron correlation. | Geometry optimization, vibrational frequencies, reaction energies, electronic properties (HOMO/LUMO), electrostatic potential maps. |

| Hartree-Fock (HF) Theory | A foundational ab initio method; does not include electron correlation. | Initial geometry optimizations, wavefunction analysis; often a starting point for more advanced methods. |

| Møller–Plesset Perturbation Theory (MP2) | Adds electron correlation to HF results, improving accuracy for energies. | High-accuracy single-point energy calculations, interaction energies. acs.org |

| Semi-empirical Methods (e.g., GFN-xTB) | Use parameters from experimental data to simplify calculations; very fast. | Rapid calculations on large systems, initial screening of conformations, high-throughput screening of properties. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive center with quantum mechanics and the environment with molecular mechanics. | Modeling enzyme-catalyzed reactions, studying ligand-protein interactions within the full protein environment. nih.gov |

This table provides an overview of computational methods applicable to the study of 4-methylene-L-glutamate(2-).

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. acs.org

For instance, studies on related molecules like glutamine involve theoretical predictions of nonenzymatic cyclization, identifying transition states and the catalytic role of other molecules like phosphate (B84403). acs.org Similarly, the mechanism of enzymes that process glutamate (B1630785), such as glutamate racemase, has been investigated using QM/MM simulations to model the reaction within the enzyme's active site. nih.gov A key reaction involving 4-methylene-L-glutamate is its enzymatic synthesis from 4-methylene-L-glutamine, a hydrolysis reaction catalyzed by 4-methyleneglutaminase. wikipedia.org Another relevant process is the chemical synthesis of 4-methylene-L-glutamic acid, which can involve the base-catalyzed ring-opening of a protected 4-methylene pyroglutamate (B8496135) intermediate. google.com Theoretical modeling of this step would involve locating the transition state for the nucleophilic attack of hydroxide (B78521) on the amide bond, providing insight into the reaction's feasibility and kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly valuable for studying the conformational flexibility of 4-methylene-L-glutamate(2-) in solution and its interactions with biological macromolecules.

In solution, flexible molecules like 4-methylene-L-glutamate(2-) exist as a population of interconverting conformers. Understanding this conformational landscape is crucial, as the biologically active conformation that binds to a receptor is often one of many possible shapes. A combined approach using Nuclear Magnetic Resonance (NMR) spectroscopy and MD simulations has been applied to study the conformational preferences of 4-methylene-L-glutamate (referred to as 4M) in an aqueous environment. nih.govrsc.org

These studies analyze key conformational descriptors, such as the backbone torsion angles (χ1 and χ2) and the distances between the key functional groups (α-amino, α-carboxylate, and γ-carboxylate). nih.govrsc.org The simulations reveal the influence of factors like hydrogen bonding, steric effects, and electrostatic interactions on the stability of different conformers in solution. nih.govrsc.org

| d2 | Distance [α-CO₂⁻–γ-CO₂⁻] | The distance between the two carboxylate groups, another key determinant for binding specificity. nih.govrsc.org |

This table outlines the crucial parameters used in the conformational analysis of 4-methylene-L-glutamate(2-) and its analogs. nih.govrsc.org

MD simulations are a cornerstone for studying how ligands like 4-methylene-L-glutamate(2-) bind to and interact with proteins at an atomic level. researchgate.net Experimental studies have shown that 4-methylene-L-glutamate is an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. nih.gov

MD simulations of glutamate and its analogues binding to various receptors provide a blueprint for how these interactions can be studied. nih.govunimi.it These simulations can model the process of a ligand entering the binding pocket of a receptor, identifying key amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions to stabilize the complex. nih.govvolkamerlab.org For example, simulations of glutamate binding to the GluR2 receptor ligand-binding domain have shown how the ligand is locked into the binding cleft, inducing a conformational change in the protein that is essential for receptor activation. nih.gov Similar simulations for 4-methylene-L-glutamate(2-) interacting with the NMDA receptor would reveal the specific molecular interactions responsible for its agonist activity and its selectivity compared to other glutamate analogues.

Table 3: Common Protein-Ligand Interactions Studied by MD Simulations

| Interaction Type | Description | Key Atomic Groups Involved |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine (-NH₃⁺), Carboxylate (-CO₂⁻), Hydroxyl (-OH) groups of ligand and protein residues. |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interaction between oppositely charged residues. | Cationic amine group of the ligand and anionic residues (e.g., Aspartate, Glutamate) of the protein. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methylene (B1212753) group (-CH₂-) of the ligand and nonpolar residues (e.g., Leucine, Valine) of the protein. |

| Cation-π Interactions | A noncovalent interaction between a cation and the face of an electron-rich π system. | Protonated amine group of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) of the protein. nih.gov |

This table details the types of non-covalent interactions that govern the binding of 4-methylene-L-glutamate(2-) to its protein targets. nih.govnih.govvolkamerlab.org

Structure-Activity Relationship (SAR) Studies from a Theoretical Framework

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide a theoretical framework for establishing these relationships. By comparing the computed structural and electronic properties of a series of related compounds with their experimentally determined biological activities, models can be built to predict the activity of novel molecules. nih.gov

A study of several glutamate analogues, including 4-methylene-L-glutamate, provides a clear example of SAR. nih.gov This study noted that while (2S,4S)-4-methylglutamic acid is a potent agonist at the mGluR1 metabotropic glutamate receptor, 4-methylene-L-glutamate is active at NMDA ionotropic receptors. nih.gov This difference in selectivity, arising from the seemingly minor structural change from a methyl group to a methylene group, highlights the sensitivity of receptor binding pockets. Theoretical SAR studies would aim to explain this by comparing the conformational preferences, electrostatic potentials, and shapes of these different analogues, correlating them with the known architecture of the respective receptor binding sites. Such analyses are fundamental to the rational design of new, more potent, and selective receptor agonists or antagonists. nih.govnih.gov

Table 4: Comparative Activity of Glutamate Analogues

| Compound | Substitution at C4 | Primary Receptor Activity | Reference |

|---|---|---|---|

| L-Glutamic Acid | Hydrogen | Broad-spectrum agonist | nih.gov |

| (2S,4S)-4-methylglutamic acid (4T) | Methyl group | mGluR1 Agonist | nih.gov |

| (2S,4R)-4-methylglutamic acid (4E) | Methyl group | Kainate (KA) Receptor Selective | nih.gov |

| (2S)-4-methyleneglutamic acid (4M) | Methylene group | NMDA Receptor Active | nih.gov |

This table illustrates the structure-activity relationship among C4-substituted glutamate analogues, showing how small structural modifications lead to different receptor selectivities. nih.gov Data is from studies on cloned glutamate receptor subtypes.

QSAR Modeling for Analogs as Biochemical Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For 4-methylene-L-glutamate(2-), QSAR can be employed to design and predict the efficacy of its analogs as biochemical probes.

The development of QSAR models for analogs of 4-methylene-L-glutamate would involve compiling a dataset of these compounds and their measured biological activities, such as their ability to inhibit a specific enzyme. Various molecular descriptors, including physicochemical properties like logP (lipophilicity), polar surface area, and hydrogen bond donor/acceptor counts, would be calculated for each analog. These descriptors are then used to build a mathematical model that can predict the activity of new, untested analogs. researchgate.net

For instance, a QSAR study could explore how modifications to the methylene group or the glutamate backbone affect the compound's interaction with a target protein. By identifying which structural features are most influential, researchers can rationally design more potent and selective biochemical probes. nih.gov This approach has been successfully applied to other glutamate analogs to understand their interactions with various receptors and enzymes. researchgate.netnih.gov The ultimate goal is to create probes that can be used to investigate biological pathways and mechanisms with high precision. acs.org

Table 1: Key Molecular Descriptors for QSAR Modeling of 4-Methylene-L-glutamate Analogs

| Descriptor Category | Specific Descriptors | Rationale for Inclusion |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and reactivity with biological targets. |

| Steric | Molecular volume, Surface area, Shape indices | Determine the fit of the analog within a binding site. |

| Hydrophobicity | LogP, LogD | Affects membrane permeability and partitioning into different cellular compartments. |

| Topological | Connectivity indices, Wiener index | Describe the branching and overall shape of the molecule. |

This table presents a hypothetical set of descriptors that would be relevant for building a QSAR model for 4-methylene-L-glutamate analogs.

In silico Screening for Novel Enzyme Modulators

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach can be particularly useful for discovering novel enzyme modulators related to the metabolism or activity of 4-methylene-L-glutamate(2-).

The process often begins with a known three-dimensional structure of the target enzyme. Molecular docking simulations are then used to predict the binding mode and affinity of compounds from a virtual library to the enzyme's active site. researchgate.netacs.org For example, if the enzyme 4-methyleneglutaminase, which converts 4-methylene-L-glutamine to 4-methylene-L-glutamate, were a target, virtual screening could identify potential inhibitors or activators. wikipedia.org

Pharmacophore modeling is another valuable tool in virtual screening. acs.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By creating a pharmacophore based on known active molecules or the enzyme's binding site, large compound databases can be rapidly screened to find molecules that match these criteria. acs.org The most promising candidates from the virtual screen can then be prioritized for experimental testing, significantly accelerating the discovery of new enzyme modulators. nih.govmdpi.com

Table 2: Virtual Screening Workflow for Identifying Modulators of 4-Methylene-L-glutamate-related Enzymes

| Step | Description | Key Considerations |

| 1. Target Selection and Preparation | Identify the target enzyme and obtain its 3D structure (from PDB or homology modeling). | Ensure the quality and accuracy of the protein structure. |

| 2. Compound Library Preparation | Select and prepare a library of small molecules for screening. | The library should be diverse and contain drug-like molecules. |

| 3. Docking and Scoring | Dock the library compounds into the enzyme's binding site and score their predicted binding affinity. | The choice of docking algorithm and scoring function is crucial for accurate predictions. |

| 4. Post-filtering and Hit Selection | Filter the docked compounds based on scoring, interactions, and other properties to select the most promising hits. | Apply ADMET (absorption, distribution, metabolism, excretion, and toxicity) filters to prioritize compounds with favorable properties. |

| 5. Experimental Validation | Purchase or synthesize the selected hits and test their activity in vitro. | Experimental validation is essential to confirm the computational predictions. |

This table outlines a general workflow for a virtual screening campaign.

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology provide a holistic view of the roles of molecules like 4-methylene-L-glutamate(2-) within a biological system. These disciplines integrate large-scale datasets to model and understand complex biological processes.

Metabolic Network Reconstruction and Flux Balance Analysis

Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a comprehensive model. plos.orgoup.com These models can then be used for various in silico analyses, including Flux Balance Analysis (FBA). nih.govd-nb.info FBA is a mathematical method used to predict the flow of metabolites (fluxes) through a metabolic network at a steady state. oup.com

If 4-methylene-L-glutamate(2-) is part of a metabolic pathway, its role can be investigated by incorporating the relevant reactions into a genome-scale metabolic model. plos.orguni-muenchen.de For example, in an organism that produces or utilizes this compound, FBA could be used to predict how the production of 4-methylene-L-glutamate(2-) is affected by different nutrient conditions or by the knockout of specific genes. nih.govnih.gov This can provide insights into the metabolic capabilities of the organism and the physiological role of the 4-methylene-L-glutamate pathway. researchgate.net

These models can also be used to identify key enzymes in the pathway that could be targeted for metabolic engineering to either increase or decrease the production of 4-methylene-L-glutamate(2-). nih.gov

Table 3: Hypothetical Flux Balance Analysis of a 4-Methylene-L-glutamate Producing Pathway

| Condition | Predicted Flux through 4-Methylene-L-glutamate Synthase (mmol/gDW/h) | Predicted Biomass Growth Rate (1/h) |

| Glucose-rich medium | 0.5 | 0.8 |

| Glutamate-supplemented medium | 1.2 | 0.9 |

| Gene X knockout | 0.1 | 0.4 |

Synthesis and Biochemical Applications of 4 Methylene L Glutamate 2 Derivatives and Analogs

Synthetic Methodologies for Novel Analogs and Isotopic Variants

The generation of novel analogs and isotopically labeled versions of 4-methylene-L-glutamate is crucial for their use in detailed biochemical and mechanistic studies. Methodologies often focus on achieving high stereochemical purity and incorporating specific isotopic labels for use as tracers.

The biological activity of glutamate (B1630785) analogs is highly dependent on their three-dimensional structure. Consequently, stereoselective synthesis, which controls the precise arrangement of atoms, is paramount. Research has shown that for 4-substituted L-glutamate analogues, the stereoisomerism at the 4-position dictates their potency and selectivity for different glutamate receptors. Specifically, 4(R)-substituted analogues are often more potent than their 4(S)-counterparts, highlighting that the ligand recognition sites of these receptors possess significant chiral selectivity nih.gov.

A common strategy for synthesizing γ-methylene glutamic acid and its derivatives involves starting with a chiral precursor, such as (2S)-pyroglutamic acid. This cyclic starting material undergoes derivatization to introduce the methylene (B1212753) group at the 4-position, followed by a decyclization step to yield the final linear amino acid product. This approach ensures the retention of the desired L-configuration at the alpha-carbon, resulting in an enantiomerically pure final product nih.govgoogle.com. Other advanced methods for creating diverse glutamate analogs include the oxa-Michael reaction, which can generate various heterocyclic skeletons stereoselectively from a common precursor researchgate.net. These sophisticated synthetic routes are essential for producing a library of modified compounds to probe biological systems.

Isotopically labeled compounds are indispensable for tracking the metabolic fate of molecules in biological systems and for advanced spectroscopic studies like Nuclear Magnetic Resonance (NMR). Both biosynthetic and chemical methods are employed to incorporate stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into glutamate analogs.

Biosynthetic approaches can be highly efficient. For example, the microorganism Brevibacterium flavum can be used to produce L-glutamate labeled with ¹³C or ¹⁵N by feeding it isotopically enriched precursors like [1-¹³C]acetate or [¹⁵N]ammonium sulfate umich.edu. While this method is effective for glutamate itself, producing specifically labeled 4-methylene-L-glutamate would require a more tailored biosynthetic pathway or subsequent enzymatic modification.

Chemical synthesis offers more precise control over the location of the isotopic label. A modular synthetic strategy has been developed for producing glutamine, a closely related compound, with multiple stable isotopes ([5-¹³C, 4,4-²H₂, 5-¹⁵N]). This approach overcomes challenges like low signal persistence and spectral overlap seen with single-label probes, providing a more robust tool for in vivo metabolic studies nih.gov. Such strategies can be adapted for the synthesis of 4-methylene-L-glutamate analogs, enabling detailed investigation of their metabolic pathways and interactions with enzymes and receptors. These labeled variants are critical for techniques like mass spectrometry, which can resolve all 32 possible glutamate isotopomers, providing unparalleled detail in metabolic flux analysis mdpi.com.

Research on Modified 4-Methylene-L-glutamate(2-) Forms and Their Biological Activity

Research into modified forms of 4-methylene-L-glutamate extends beyond their use as mechanistic probes to explore their intrinsic biological and potential therapeutic activities. The introduction of the methylene group creates a conformationally distinct molecule that can interact differently with biological targets compared to endogenous L-glutamate.

L-4-methylene glutamic acid is known to be a depolarizing agent in the rat spinal cord, an activity that suggests it has potent effects in the central nervous system (CNS) google.com. It has been shown to primarily act on metabotropic glutamate receptors, which are involved in modulating synaptic transmission and neuronal excitability nih.gov. This activity indicates that modified forms of glutamate can be used to selectively target specific receptor subtypes, which is a key goal in the development of drugs for neurological disorders mdpi.comsemanticscholar.org.

Another modified analog, (S)-2-methylglutamate, has been studied for its metabolic fate and behavioral effects. This compound was found to be efficiently transported into the brain and was selectively converted to (S)-2-methylglutamine researchgate.netnih.gov. Despite being structurally similar to glutamate, neither enantiomer of 2-methylglutamate was significantly metabolized through the GABA shunt, a key pathway in neurotransmitter recycling researchgate.netnih.gov. Behaviorally, administration of the compound to mice suppressed locomotor activity without affecting anxiety or learning researchgate.netnih.gov. These findings demonstrate that even a small modification, like the addition of a methyl group, can dramatically alter the metabolism and biological activity of a glutamate analog, highlighting their potential as pharmacological agents or as probes for studying amino acid transport and metabolism in the brain researchgate.netnih.gov.

Future Research Directions and Unanswered Questions

Elucidating Novel Metabolic Pathways and Enzymes Associated with 4-Methylene-L-glutamate(2-)

The current understanding of 4-methylene-L-glutamate(2-) metabolism is largely limited to its formation from 4-methylene-L-glutamine via the action of 4-methyleneglutaminase. wikipedia.org This single known reaction is likely just one part of a more complex metabolic network. A primary goal for future research is to identify and characterize the full spectrum of metabolic pathways in which this compound participates. This includes both its biosynthesis and its catabolism.

Key research questions include:

What are the alternative biosynthetic routes to 4-methylene-L-glutamate(2-)? Are there pathways independent of 4-methylene-L-glutamine?

How is 4-methylene-L-glutamate(2-) catabolized? Does it feed into the citric acid cycle or other central metabolic pathways?

Are there novel enzymes, beyond 4-methyleneglutaminase, that specifically utilize 4-methylene-L-glutamate(2-) as a substrate?

Genome mining and functional genomics will be crucial in this endeavor. By searching for homologues of known glutamate-metabolizing enzymes in organisms that produce 4-methylene-L-glutamate, researchers can identify candidate genes. nih.gov Subsequent expression and characterization of these enzymes will be necessary to confirm their substrate specificity. For instance, the discovery of the N-methylglutamate pathway for methylamine (B109427) oxidation involved the characterization of unique enzymes like N-methylglutamate synthase and N-methylglutamate dehydrogenase, suggesting that specialized enzymes for methylene-glutamate metabolism are likely to exist. nih.govresearchgate.net

| Enzyme Class | Potential Reaction | Rationale |

|---|---|---|

| Aminotransferases | Transfer of the amino group to a 2-oxo acid | Analogous to the role of aminotransferases in L-glutamate metabolism, linking it to other amino acid biosynthetic pathways. oup.com |

| Dehydrogenases | Oxidative deamination to form 4-methylene-2-oxoglutarate | A key catabolic step similar to the action of glutamate (B1630785) dehydrogenase on L-glutamate. oup.com |

| Decarboxylases | Removal of a carboxyl group | Could lead to the formation of novel signaling molecules or metabolic intermediates, similar to the decarboxylation of glutamate to GABA. mdpi.com |

| Synthases/Ligases | Incorporation into larger molecules | Could be a building block for secondary metabolites or other specialized biomolecules. nih.gov |

Deeper Understanding of Regulatory Mechanisms Governing its Metabolism

The metabolism of central molecules like L-glutamate is tightly regulated at multiple levels to maintain cellular homeostasis. oup.comnih.gov It is highly probable that the pathways involving 4-methylene-L-glutamate(2-) are also subject to sophisticated control mechanisms. Uncovering these regulatory networks is essential for understanding how the cell manages the flux of this metabolite in response to different physiological conditions or environmental stimuli.

Future investigations should focus on:

Transcriptional Regulation: Identifying specific transcription factors that control the expression of genes involved in 4-methylene-L-glutamate(2-) metabolism. Signaling pathways involving key regulators like c-Myc, which is known to influence glutamine metabolism, could be a starting point. nih.gov

Allosteric Regulation: Characterizing how pathway enzymes are activated or inhibited by other small molecules. This provides a rapid mechanism for adjusting metabolic flux in response to changes in cellular energy status or substrate availability. youtube.com

Post-Translational Modifications: Investigating whether enzymes in the pathway are regulated by modifications such as phosphorylation or acetylation, which can alter their activity, stability, or localization.

Studying the regulation of glutamine and glutamate metabolism can provide a roadmap for this area. For example, the mTOR pathway is a critical regulator of cell growth and metabolism and is known to enhance glutamate influx and metabolism in certain cells. nih.gov Research is needed to determine if these or other major signaling pathways sense and respond to levels of 4-methylene-L-glutamate(2-) or its derivatives.

| Regulatory Level | Example in Glutamate/Glutamine Metabolism | Potential Implication for 4-Methylene-L-glutamate(2-) |

|---|---|---|

| Transcriptional Control | c-Myc upregulates genes for glutamine transporters and glutaminase (B10826351) (GLS1). nih.gov | Investigate whether c-Myc or other oncogenic transcription factors regulate genes like 4-methyleneglutaminase. |

| Signaling Pathways | The mTOR pathway promotes glutamate metabolism to support cell growth. nih.gov | Determine if mTOR or related pathways are activated or inhibited by 4-methylene-L-glutamate(2-). |

| Enzyme Regulation | Glutamate dehydrogenase (GDH) is allosterically regulated by energy molecules like ATP and GTP. oup.com | Screen for allosteric regulators of enzymes involved in 4-methylene-L-glutamate(2-) synthesis and degradation. |

| Substrate Availability | Cellular levels of 2-oxoglutarate influence the direction of glutamate metabolism. oup.com | Analyze how the availability of precursors and cofactors affects the metabolic flux through 4-methylene-L-glutamate(2-) pathways. |

Integration of Multi-Omics Data for Comprehensive Systems Biology Insights

To achieve a holistic understanding of the role of 4-methylene-L-glutamate(2-), it is imperative to move beyond single-gene or single-pathway analyses. A systems biology approach, integrating multiple "omics" datasets, can reveal complex interactions and correlations that would otherwise be missed. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of organisms or cells under conditions where 4-methylene-L-glutamate(2-) metabolism is active.

A multi-omics strategy would entail:

Transcriptomics: Using RNA-sequencing to identify genes that are co-expressed with known 4-methylene-L-glutamate(2-) metabolic genes, providing clues to new pathway components and regulatory factors.

Proteomics: Quantifying changes in protein expression to confirm that transcript-level changes translate to the functional machinery of the cell.

Metabolomics: Profiling the full spectrum of small molecules to identify metabolites that correlate with 4-methylene-L-glutamate(2-) levels, potentially revealing novel downstream products or related pathways. mdpi.com

Integrated analysis of these datasets can help build comprehensive models of the metabolic network. nih.govnih.govplos.org For example, a study integrating transcriptomic and kinome data in response to glutamate excitotoxicity revealed the enrichment of pathways related to oxidative stress and apoptosis. nih.gov A similar approach could uncover the broader physiological impact of perturbations in 4-methylene-L-glutamate(2-) metabolism.

| Omics Layer | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| Transcriptomics | RNA-Seq | Identify differentially expressed genes in response to varying levels of 4-methylene-L-glutamate(2-). | A list of candidate genes involved in its metabolism, transport, and signaling. |

| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Quantify protein abundance changes correlated with transcriptomic data. | Validation of gene expression changes and identification of post-translational modifications. |

| Metabolomics | GC-MS / LC-MS | Profile changes in the cellular metabolome, including known and unknown compounds. | Identification of metabolic precursors, products, and pathway intermediates related to 4-methylene-L-glutamate(2-). |

| Data Integration | Network Analysis, Machine Learning | Integrate all data layers to build a predictive model of the metabolic network. | A systems-level understanding of the functional role and regulation of 4-methylene-L-glutamate(2-). mdpi.com |

Development of Advanced Computational Models for Predictive Biology

Computational modeling provides a powerful framework for simulating and predicting the behavior of complex metabolic systems. nih.gov As experimental data on the kinetics and regulation of 4-methylene-L-glutamate(2-) pathways become available, the development of advanced computational models will be a critical next step. These models can generate testable hypotheses and guide future experimental work, thereby accelerating the pace of discovery.